Allyl n-octyl ether
Overview
Description
Allyl n-octyl ether is a useful research compound. Its molecular formula is C11H22O and its molecular weight is 170.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Catalysis
- Allyl n-octyl ether can be synthesized via allylation of alcohols and carboxylic acids using Ir(cod)2BF4- complex as a catalyst. This method offers a facile route for producing allyl alkyl ethers, including allyl octyl ether, in quantitative yield (Nakagawa, Hirabayashi, Sakaguchi, & Ishii, 2004).
- The transition metal-catalyzed allylic substitution of unactivated allylic substrates like allylic ethers is gaining attention for efficient and environmentally benign procedures in the formation of C-C, C-N, and C-O bonds, important in various biological compounds (Butt & Zhang, 2015).
Organic Synthesis and Green Chemistry
- Allyl phenyl ether and its derivatives, similar in chemistry to this compound, are integral in organic synthesis. Techniques like the Williamson ether synthesis and Claisen rearrangement are used in their preparation, offering insights into complex reactions and structure determination (Sanford, Lis, & McPherson, 2009).
- Research on thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl)-aryl ethers, including this compound, highlights green chemistry approaches using non-toxic solvents and solid catalysts for efficient preparation of biologically relevant compounds (Silgado-Gómez & Kouznetsov, 2017).
Industrial Applications
- In the context of greener, productive methods, allyl ethers with free hydroxyl groups have been studied for their potential in environmentally friendly industrial applications. Techniques for their selective and high-yield synthesis, like the PTC method and non-catalytic solvent-free conditions, have been optimized, indicating their industrial applicability (Urbala, 2021).
Pharmaceutical and Natural Product Synthesis
- Allyl ethers like this compound serve as valuable building blocks in synthesizing biologically active natural compounds and pharmaceuticals. Methods like diastereoselective allylation reactions of carbonyl compounds are crucial for producing chiral secondary and tertiary homoallylic alcohols or ethers (Tietze, Kinzel, & Brazel, 2009).
Polymer Science
- In polymer science, allyl ether-functional polycarbonates have been synthesized for use in non-polyether polymer electrolytes. The UV-crosslinking of allyl side groups in these polymers results in mechanically stable electrolytes with improved molecular flexibility and higher ionic conductivity. This indicates potential applications in solid-state lithium batteries (Mindemark, Imholt, Montero, & Brandell, 2016).
Safety and Hazards
Allyl n-octyl ether is classified as a flammable liquid and vapor. It is harmful if swallowed or inhaled, and it is toxic in contact with skin . It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
Allyl n-octyl ether is a chemical compound with the formula C11H22O The primary targets of this compound are not well-documented in the literature
Mode of Action
It is known that allyl ethers, a group to which this compound belongs, can undergo aClaisen rearrangement . This is a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers .
Biochemical Pathways
The claisen rearrangement, which this compound can undergo, is part of a broader class of reactions calledsigmatropic rearrangements . These rearrangements involve the concerted movement of electrons and can have significant effects on biochemical pathways .
Action Environment
It is known that the claisen rearrangement, which this compound can undergo, is a thermal reaction . This suggests that temperature could be an important environmental factor influencing the compound’s action.
Properties
IUPAC Name |
1-prop-2-enoxyoctane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-3-5-6-7-8-9-11-12-10-4-2/h4H,2-3,5-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELYMBBIHQDONA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334405 | |
Record name | Allyl octyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3295-97-4 | |
Record name | Allyl octyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl n-Octyl Ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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